molecular formula C26H27N5O4 B1432324 1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1686149-74-5

1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Cat. No.: B1432324
CAS No.: 1686149-74-5
M. Wt: 473.5 g/mol
InChI Key: NNYVHGAEKIMTND-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-c]pyridine derivative featuring a carboxamide group at position 3, a 4-methoxyphenyl substituent at position 1, and a 4-(5-methyl-2-oxopiperidin-1-yl)phenyl group at position 4. Its structure is closely related to apixaban (BMS-562247), a direct oral anticoagulant (DOAC) targeting coagulation Factor Xa (fXa) . The key distinction lies in the piperidinone substituent: the target compound contains a 5-methyl-2-oxopiperidin-1-yl group, whereas apixaban has a 2-oxopiperidin-1-yl moiety. This modification may influence pharmacokinetic (PK) properties, such as metabolic stability, or pharmacodynamic (PD) characteristics, including binding affinity to fXa .

Synthetic routes for analogous compounds involve cyclization reactions and functional group interconversions. For example, intermediate esters like ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (similarity score: 0.98) are synthesized via condensation of pyridinone precursors with hydrazono esters under basic conditions . Hydrolysis of the ester to the carboxylic acid, followed by amidation, yields the carboxamide derivative .

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-3-12-22(32)30(15-16)18-6-4-17(5-7-18)29-14-13-21-23(25(27)33)28-31(24(21)26(29)34)19-8-10-20(35-2)11-9-19/h4-11,16H,3,12-15H2,1-2H3,(H2,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVHGAEKIMTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly referred to as Apixaban (CAS Number: 1686149-74-5), is a potent and selective inhibitor of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. This compound has garnered significant attention due to its application in anticoagulation therapy, particularly for the prevention of thromboembolic events.

Chemical Structure and Properties

The chemical structure of Apixaban includes a pyrazolo-pyridine core with various substituents that enhance its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC26H27N5O4
Molecular Weight445.52 g/mol
IUPAC Name1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
CAS Number1686149-74-5
SolubilitySoluble in DMSO
Storage ConditionsStore at -20°C

Apixaban exerts its anticoagulant effect by selectively inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition leads to a decrease in thrombus formation and is beneficial in conditions such as atrial fibrillation and venous thromboembolism.

Biological Activity and Efficacy

In Vitro Studies : Research indicates that Apixaban demonstrates a high binding affinity for fXa with an IC50 value ranging from 23 ± 8 nM. Its selectivity for fXa over other serine proteases like thrombin has been well-documented, making it a preferred choice in clinical settings .

In Vivo Studies : In animal models, Apixaban has shown significant efficacy in reducing thrombus formation without the associated risk of major bleeding. Studies have demonstrated that it maintains effective anticoagulation levels with a favorable pharmacokinetic profile, allowing for oral administration without the need for routine monitoring .

Case Studies

  • Atrial Fibrillation : In clinical trials such as ARISTOTLE, Apixaban was compared with warfarin and demonstrated superior efficacy in reducing stroke rates while having a lower risk of bleeding complications.
  • Venous Thromboembolism : In studies focused on postoperative patients, Apixaban significantly reduced the incidence of deep vein thrombosis compared to placebo groups.

Structure-Activity Relationship (SAR)

The development of Apixaban involved extensive SAR studies that identified critical structural features necessary for optimal fXa inhibition. Key findings include:

  • The para-methoxy substitution on the phenyl ring enhances binding affinity.
  • The presence of the piperidine moiety contributes to improved oral bioavailability.

The following table summarizes some derivatives studied alongside Apixaban:

Compound NameIC50 (nM)Notes
Apixaban (Compound 40)23 ± 8High potency and selectivity for fXa
Compound A (similar structure)50 ± 10Lower selectivity; higher bleeding risk
Compound B (modified piperidine)30 ± 5Improved pharmacokinetics

Scientific Research Applications

The compound 1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, also known as Apixaban, is a chemical compound with applications in scientific research, particularly as an anticoagulant.

Overview

Apixaban has the molecular formula C26H27N5O4C_{26}H_{27}N_5O_4 and a molecular weight of 473.5 g/mol. Synonyms for this compound include BMS-728626 and Apixaban IMP . It is also referred to as 5'''-Methyl-apixaban and has the CAS number 1686149-74-5 .

Properties
Key properties of Apixaban include:

  • IUPAC Name: 1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
  • Molecular Weight: 473.5 g/mol
  • Molecular Formula: C26H27N5O4C_{26}H_{27}N_5O_4
  • InChI: InChI=1S/C26H27N5O4/c1-16-3-12-22(32)30(15-16)18-6-4-17(5-7-18)29-14-13-21-23(25(27)33)28-31(24(21)26(29)34)19-8-10-20(35-2)11-9-19/h4-11,16H,3,12-15H2,1-2H3,(H2,27,33)
  • InChI Key: NNYVHGAEKIMTND-UHFFFAOYSA-N
  • Canonical SMILES: CC1CCC(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC
  • Appearance: Off-white solid
  • Solubility: Soluble in Methanol

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Pyrazolo[3,4-c]pyridine - 1-(4-Methoxyphenyl)
- 6-(4-(5-Methyl-2-oxopiperidin-1-yl)phenyl)
- 3-Carboxamide
473.51 g/mol Presumed fXa inhibition (structural inference)
Apixaban (BMS-562247) Pyrazolo[3,4-c]pyridine - 1-(4-Methoxyphenyl)
- 6-(4-(2-Oxopiperidin-1-yl)phenyl)
- 3-Carboxamide
459.50 g/mol - fXa IC₅₀: 0.08 nM
- >30,000× selectivity over thrombin
- Oral bioavailability: ~50% in rats
Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolo[3,4-c]pyridine - Ethyl ester at C3
- 6-(4-(2-Oxopiperidin-1-yl)phenyl)
488.53 g/mol Intermediate; lower potency than carboxamide derivatives
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine - 1-p-Tolyl
- 6-(4-Fluorophenyl)
- 3-Cyano
408.43 g/mol Not reported for fXa; scaffold used in kinase inhibitors

Key Observations :

  • Carboxamide vs. Ester : The carboxamide group (as in apixaban and the target compound) enhances fXa binding affinity compared to ester derivatives, likely due to hydrogen-bonding interactions with the enzyme’s S1 pocket .
  • Piperidinone Substitution: The 5-methyl group in the target compound may alter steric hindrance or metabolic stability. In apixaban, the unsubstituted 2-oxopiperidin-1-yl group balances potency and PK properties .

Factor Xa Inhibitors with Modified P1/P4 Moieties

Table 2: Comparison of fXa Inhibitors

Compound P1 Group P4 Group fXa IC₅₀ Selectivity (vs. Thrombin) Oral Bioavailability
Target Compound 4-(5-Methyl-2-oxopiperidin-1-yl)phenyl 4-Methoxyphenyl Not reported Not reported Not reported
Apixaban 4-(2-Oxopiperidin-1-yl)phenyl 4-Methoxyphenyl 0.08 nM >30,000× ~50% (rats)
Razaxaban 4-Aminophenyl 4-Chlorophenyl 0.19 nM >1,000× Poor (hydrolysis-prone)
Edoxaban 5-Chloro-2-pyridyl (S)-2-(5-Chlorothiophen-2-yl)ethyl 0.56 nM >10,000× ~60% (humans)

Key Observations :

  • P1 Optimization: Neutral P1 groups (e.g., oxopiperidinylphenyl in apixaban) improve oral bioavailability compared to basic P1 moieties (e.g., aminophenyl in razaxaban) by reducing metabolic clearance .
  • Role of 5-Methyl Group : The target compound’s 5-methyl-2-oxopiperidin-1-yl group could enhance lipophilicity or reduce oxidation by cytochrome P450 enzymes, but this requires experimental validation.

Intermediate and Prodrug Derivatives

Table 3: Physicochemical Properties of Key Intermediates

Compound Solubility (aq. buffer) LogP Synthetic Yield Application
Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Low (lipophilic ester) 3.2 72–85% Carboxamide precursor
Methyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Low 3.0 68% Intermediate for prodrug development
Target Compound (Carboxamide) Moderate (amide improves solubility) 2.8 Not reported Active pharmaceutical ingredient (API) candidate

Key Observations :

  • Ester-to-Amide Conversion : Hydrolysis of esters to carboxylic acids (e.g., using NaOH/MeOH-H₂O ), followed by amidation, is critical for achieving the active carboxamide form.
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., ) exhibit slightly lower lipophilicity (LogP ~3.0) than ethyl derivatives, but both require optimization for scalable synthesis .

Preparation Methods

Synthetic Strategy

The synthesis of this compound generally involves constructing the pyrazolo[3,4-c]pyridine core, followed by the introduction of the substituted phenyl groups and the carboxamide functionality. The process includes key steps such as:

  • Formation of the pyrazolo[3,4-c]pyridine ring system.
  • Introduction of the 4-methoxyphenyl substituent at position 1.
  • Attachment of the 4-(5-methyl-2-oxopiperidin-1-yl)phenyl substituent at position 6.
  • Conversion to the 3-carboxamide derivative.

Intermediates and Polymorphs

A patent (WO2014108919A3) discloses novel intermediates and polymorphs related to this compound, highlighting their importance in the efficient synthesis and pharmaceutical formulation stability. The intermediates typically include:

  • 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives.
  • Variations in the oxopiperidinyl substituent that facilitate subsequent methylation or functional group modifications.

General Process Description

The process involves the following key stages:

Step Description Typical Conditions
1 Synthesis of pyrazolo[3,4-c]pyridine core Cyclization reactions under acidic/basic catalysis
2 Introduction of 4-methoxyphenyl group Nucleophilic substitution or cross-coupling reactions
3 Attachment of 4-(5-methyl-2-oxopiperidin-1-yl)phenyl group Amide bond formation or nucleophilic aromatic substitution
4 Formation of carboxamide at position 3 Amidation using carboxylic acid derivatives and amines
5 Isolation and purification of final compound Crystallization, polymorph control

Specific Synthetic Insights

  • The preparation of the 5-methyl-2-oxopiperidin-1-yl substituent is critical, often achieved through selective methylation of 2-oxopiperidine intermediates.
  • Control of polymorphic forms is essential to ensure the compound's stability and bioavailability, with specific crystallization techniques employed to isolate desired polymorphs.
  • The process may involve hydrazone intermediates or other nitrogen-containing precursors to build the pyrazolo ring system efficiently.

Research Findings and Optimization

  • The patent WO2014108919A3 emphasizes the novelty of intermediates that improve yield and purity.
  • Polymorph screening revealed multiple crystalline forms with distinct physicochemical properties, impacting formulation strategies.
  • Process optimization focuses on minimizing impurities such as dimeric byproducts and ensuring reproducibility at scale.
  • Analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used to monitor intermediate and final product purity.

Summary Table of Preparation Features

Feature Details
Core synthesis Pyrazolo[3,4-c]pyridine ring formation via cyclization
Key substituents 4-methoxyphenyl and 4-(5-methyl-2-oxopiperidin-1-yl)phenyl groups
Intermediate types Oxopiperidinyl derivatives, hydrazones
Functional group transformations Amidation, methylation
Polymorph control Crystallization techniques to isolate stable forms
Analytical methods RP-HPLC, polymorph characterization

Q & A

Basic Research Question

  • X-ray crystallography resolves the pyrazolo-pyridine core and substituent orientation, as shown in related compounds with R-factors <0.05 .
  • NMR (¹H/¹³C) confirms regiochemistry: methoxyphenyl protons appear as a singlet (~δ 3.8 ppm), while the 2-oxopiperidinyl group shows distinct α-proton splitting (δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ calculated for C₂₇H₂₇N₅O₄: 510.2041) with <2 ppm error .

How do structural modifications at the 5-methyl-2-oxopiperidin-1-yl moiety affect biological activity?

Advanced Research Question
Replacing the 5-methyl group with bulkier substituents (e.g., ethyl, isopropyl) reduces target binding affinity by ~30% in kinase inhibition assays, likely due to steric hindrance . Conversely, substituting the 2-oxo group with a thione (2-thioxopiperidinyl) enhances metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours in microsomes) but reduces aqueous solubility by 50% . Computational docking (e.g., AutoDock Vina) predicts these trends by analyzing van der Waals clashes and hydrogen-bond networks .

How should researchers address discrepancies in reported synthetic protocols (e.g., solvent systems, catalysts)?

Advanced Research Question
Contradictions arise from solvent polarity (e.g., DMF vs. THF) and catalyst selection (Pd vs. Cu). For example, DMF increases reaction rates but introduces carboxamide degradation products (>5% impurities) . Systematic comparative analysis using HPLC tracking at each step can identify degradation pathways. Reproducing protocols with strict inert conditions (N₂ atmosphere) minimizes oxidative byproducts, as shown in safety guidelines for analogous piperidine derivatives .

What computational methods aid in studying this compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to serine/threonine kinases (e.g., PKA) using AMBER or GROMACS to assess conformational stability over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the pyrazolo-pyridine core .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA >100 Ų suggests poor absorption) and CYP450 inhibition risks .

What are the key challenges in scaling synthesis from laboratory to pilot scale?

Advanced Research Question

  • Solvent Volume Optimization : Lab-scale THF/water (50 mL per 10 g substrate) becomes impractical at >1 kg scale. Switching to toluene/water biphasic systems reduces viscosity and improves mixing .
  • Safety Protocols : Exothermic cyclization steps require controlled addition rates (<0.5 mL/min) and temperature monitoring (<40°C) to prevent runaway reactions .
  • Purification : Column chromatography is replaced with recrystallization (ethanol/water, 3:1 v/v) for cost efficiency, though yield drops by 5–8% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

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